[1,1'-Biphenyl]-3-carbonitrile chemical properties
[1,1'-Biphenyl]-3-carbonitrile chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of [1,1'-Biphenyl]-3-carbonitrile
Abstract
[1,1'-Biphenyl]-3-carbonitrile, also known as 3-cyanobiphenyl, is a versatile aromatic nitrile with significant applications in organic synthesis, materials science, and pharmaceutical development. Its rigid biphenyl scaffold combined with the reactive nitrile functional group makes it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its core chemical properties, established synthetic protocols, characteristic reactivity, and key applications, intended for researchers, chemists, and professionals in drug development.
Core Compound Identification and Physicochemical Profile
[1,1'-Biphenyl]-3-carbonitrile is an organic compound featuring two phenyl rings linked together, with a nitrile (-C≡N) group substituted at the 3-position of one ring. This structure imparts a unique combination of steric and electronic properties that are leveraged in various chemical transformations.
Key Identifiers and Properties:
| Property | Value | Reference(s) |
| IUPAC Name | 3-phenylbenzonitrile | [1] |
| Synonyms | 3-Cyanobiphenyl, m-Phenylbenzonitrile | [2][3] |
| CAS Number | 24973-50-0 | [2][4] |
| Molecular Formula | C₁₃H₉N | [1][5] |
| Molecular Weight | 179.22 g/mol | [1][2] |
| Appearance | Off-white crystalline solid | N/A |
| Melting Point | 44-46 °C | [2][5][6] |
| Boiling Point | 140 °C at 1 mmHg | [2][5][6] |
| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [5][6] |
| Solubility | Soluble in organic solvents like ether and benzene.[7] | N/A |
Spectroscopic Characterization: A Structural Blueprint
The structural elucidation and purity assessment of [1,1'-Biphenyl]-3-carbonitrile rely on standard spectroscopic techniques. While raw spectral data is not provided, a foundational understanding of its expected spectroscopic signature is critical for experimental validation.[8][9][10][11]
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the nitrile-substituted ring will be deshielded to varying degrees due to the anisotropic effect and electron-withdrawing nature of the cyano group, leading to distinct chemical shifts compared to the protons on the unsubstituted phenyl ring.
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¹³C NMR : The carbon spectrum will display multiple signals in the aromatic region (~110-145 ppm). The carbon of the nitrile group typically appears around δ 118-120 ppm, while the quaternary carbons linking the two rings and the one attached to the nitrile group will also have characteristic shifts.[1]
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Infrared (IR) Spectroscopy : The most prominent and diagnostic peak in the IR spectrum is the sharp, strong absorption band corresponding to the C≡N stretching vibration, which typically appears in the range of 2220-2260 cm⁻¹. The spectrum will also feature characteristic absorptions for C-H stretching of the aromatic rings (above 3000 cm⁻¹) and C=C stretching within the rings (approx. 1400-1600 cm⁻¹).[8]
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Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to the molecular weight (179.22).[9] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₁₃H₉N).
Synthesis and Mechanistic Insight: The Suzuki-Miyaura Coupling
The formation of the C-C bond between the two phenyl rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a powerful and widely used method for synthesizing biaryl compounds like [1,1'-Biphenyl]-3-carbonitrile.[12][13][14]
Rationale for the Suzuki-Miyaura Protocol
This protocol is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary reagents. The use of a palladium catalyst, a phosphine ligand, and a base is crucial for the catalytic cycle to proceed efficiently.[15] The base activates the boronic acid, facilitating the transmetalation step, which is often rate-limiting.[14]
General Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
Reactants: 3-Bromobenzonitrile and Phenylboronic Acid.
Step-by-Step Methodology:
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Inert Atmosphere: To a flame-dried Schlenk flask, add 3-bromobenzonitrile (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
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Catalyst and Ligand Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).
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Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio). The biphasic system helps to dissolve both the organic substrates and the inorganic base.
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Reaction Execution: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: After cooling to room temperature, separate the organic layer. Wash it with water and then brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure [1,1'-Biphenyl]-3-carbonitrile.
Visualization of Synthetic Workflow & Mechanism
Caption: Figure 1: Suzuki-Miyaura Synthesis Workflow.
The underlying mechanism involves a catalytic cycle centered on the palladium atom.
Caption: Figure 2: Catalytic Cycle of Suzuki-Miyaura Coupling.
Chemical Reactivity and Synthetic Utility
The reactivity of [1,1'-Biphenyl]-3-carbonitrile is dominated by its two key features: the aromatic biphenyl system and the nitrile functional group.
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Electrophilic Aromatic Substitution: The biphenyl rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation.[16] The directing effects of the existing substituents will influence the position of the incoming electrophile. The reaction conditions must be carefully controlled to manage selectivity and avoid side reactions.
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Transformations of the Nitrile Group: The cyano group is a versatile synthetic handle that can be converted into other important functional groups. This versatility is a primary reason for its use as an intermediate in drug discovery.[17]
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Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid ([1,1'-Biphenyl]-3-carboxylic acid).
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Reduction: The nitrile can be reduced to a primary amine ([1,1'-Biphenyl]-3-yl)methanamine) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
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